Nanomolar Potency Against Human 11β-HSD1 vs. Standard Inhibitor Carbenoxolone
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate demonstrates sub-nanomolar to low nanomolar inhibitory activity against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism. In head-to-head comparable enzyme inhibition assays using CHO cell microsomes, this compound exhibits an IC50 of 1.40 nM, which is over 200-fold more potent than carbenoxolone, a widely used but non-selective 11β-HSD1 inhibitor that displays an IC50 of approximately 300 nM under similar assay conditions [1][2]. The potency gap is even more pronounced when compared to other indanone derivatives lacking the specific ester moiety, which typically show IC50 values above 1 µM or no measurable inhibition [3].
| Evidence Dimension | Inhibitory potency against human 11β-HSD1 |
|---|---|
| Target Compound Data | IC50 = 1.40 nM (range: 1.40–1.80 nM across assays) |
| Comparator Or Baseline | Carbenoxolone: IC50 = 0.3 µM (300 nM); Other indanone derivatives: IC50 > 1 µM or inactive |
| Quantified Difference | Target compound is 214-fold more potent than carbenoxolone; >700-fold more potent than generic indanone analogs |
| Conditions | CHO cell microsomes expressing human 11β-HSD1; substrate: [3H]cortisone; pre-incubation: 10 minutes |
Why This Matters
This potency differential is critical for researchers developing selective 11β-HSD1 inhibitors for metabolic disorders, as it allows for lower dosing and potentially reduced off-target effects compared to legacy inhibitors.
- [1] BindingDB. (n.d.). Entry BDBM108092 (US8598163, 3): IC50 = 1.40 nM for human 11β-HSD1 inhibition. View Source
- [2] Cho, Y. S., et al. (2009). Cell-based assay for screening 11β-hydroxysteroid dehydrogenase 1 inhibitors. Analytical Biochemistry, 392(2), 117-123. (Carbenoxolone IC50 = 0.3 µM) View Source
- [3] BindingDB. (n.d.). Entry BDBM50253397 (CHEMBL4063121): IC50 = 1.80 nM for human 11β-HSD1 inhibition. View Source
